Orteronel (TAK-700), CAS 566939-85-3, is a potent, non-steroidal imidazole-based inhibitor of cytochrome P450 17A1 (CYP17A1). Unlike first-generation steroidal inhibitors, Orteronel is procured specifically for its biochemical precision, offering highly selective inhibition of the 17,20-lyase activity over the 17α-hydroxylase function of the same enzyme[1]. This selectivity, combined with its non-steroidal scaffold, makes it a critical baseline material for researchers requiring targeted androgen synthesis suppression without the confounding off-target receptor binding or broad-spectrum CYP interference typical of legacy compounds[2].
Procuring generic CYP17A1 inhibitors like abiraterone or ketoconazole as substitutes for Orteronel introduces fatal methodological flaws in precision steroidogenesis models. Abiraterone is a steroidal compound that non-selectively blocks both 17α-hydroxylase and 17,20-lyase, completely ablating parallel glucocorticoid synthesis pathways and requiring complex compensatory supplementation in vivo [1]. Furthermore, abiraterone is actively metabolized into 3-keto-5α-abiraterone, a known androgen receptor agonist that confounds androgen-deprivation assays [2]. Ketoconazole, alternatively, acts as a pan-CYP inhibitor, destroying the metabolic specificity required for clean multi-pathway biological assays. Orteronel’s non-steroidal, lyase-selective profile avoids these specific procurement pitfalls.
Orteronel provides a distinct biochemical advantage by selectively targeting the 17,20-lyase function of CYP17A1 while sparing 17α-hydroxylase activity. Preclinical quantitative assays demonstrate Orteronel's IC50 for 17,20-lyase is 139 nmol/L compared to 760 nmol/L for 17α-hydroxylase, yielding a >5-fold selectivity[1]. In contrast, the steroidal baseline abiraterone exhibits near 1:1 non-selective inhibition (IC50 ~4-6 nM for both functions) .
| Evidence Dimension | 17,20-lyase vs. 17α-hydroxylase IC50 ratio |
| Target Compound Data | Orteronel: 139 nM vs 760 nM (>5-fold selectivity) |
| Comparator Or Baseline | Abiraterone: ~1:1 non-selective inhibition |
| Quantified Difference | Orteronel exhibits >500% greater selectivity for the lyase pathway compared to abiraterone. |
| Conditions | In vitro biochemical CYP17A1 functional assays |
Allows researchers to suppress downstream androgen production without artificially obliterating the upstream cortisol/glucocorticoid synthesis pathway, reducing the need for complex compensatory supplementation in experimental models.
A critical procurement differentiator for Orteronel is its imidazole-based, non-steroidal scaffold. The standard in-class comparator, abiraterone, is a steroidal molecule that undergoes enzymatic conversion by HSD3B1 and 5α-reductase into 3-keto-5α-abiraterone [1]. This metabolite is a documented androgen receptor (AR) agonist, which actively promotes the proliferation of AR-positive cell lines, directly undermining the intended androgen-deprivation effect. Orteronel produces zero steroidal metabolites, ensuring a clean pharmacological background for AR-axis research[2].
| Evidence Dimension | Formation of AR-agonistic metabolites |
| Target Compound Data | Orteronel: 0% steroidal metabolites formed |
| Comparator Or Baseline | Abiraterone: Forms 3-keto-5α-abiraterone, a potent AR agonist |
| Quantified Difference | Complete elimination of off-target AR agonism caused by drug degradation products. |
| Conditions | Cellular metabolism in AR-positive prostate cancer models (e.g., LNCaP, VCaP) |
Prevents false-positive proliferation or altered gene expression in sensitive androgen receptor assays caused by the inhibitor's own degradation products, ensuring reliable material selection for oncology research.
For complex metabolic and pharmacokinetic modeling, Orteronel offers a highly inert off-target profile compared to broad-spectrum alternatives. Quantitative profiling shows Orteronel has an IC50 > 10,000 nM for CYP3A4 and > 1,000 nM for CYP11B1 (11β-hydroxylase) . Conversely, comparators like ketoconazole and abiraterone exhibit potent promiscuous inhibition across multiple CYP isoforms, including CYP1A2, CYP2D6, and CYP3A4 [1].
| Evidence Dimension | Off-target CYP3A4 and CYP11B1 inhibition (IC50) |
| Target Compound Data | Orteronel: CYP3A4 > 10,000 nM; CYP11B1 > 1,000 nM |
| Comparator Or Baseline | Ketoconazole / Abiraterone: Potent multi-CYP inhibition (IC50s in the low nanomolar range) |
| Quantified Difference | Orders of magnitude lower binding affinity for non-target metabolic CYPs. |
| Conditions | Human liver microsome and recombinant CYP isoform panels |
Guarantees that observed metabolic or cellular effects are strictly due to 17,20-lyase inhibition rather than generalized cytochrome P450 toxicity, making it the ideal choice for multi-compound assay panels.
Due to its >5-fold selectivity for 17,20-lyase over 17α-hydroxylase, Orteronel is the optimal reagent for in vitro and in vivo models requiring targeted androgen suppression without the complete ablation of cortisol/glucocorticoid pathways [1]. This makes it vastly superior to abiraterone in adrenal cell line research where maintaining baseline glucocorticoid viability is necessary.
Because Orteronel is non-steroidal and cannot be metabolized into AR-agonistic byproducts (unlike abiraterone's conversion to 3-keto-5α-abiraterone), it is the preferred inhibitor for studying pure androgen deprivation in AR-sensitive prostate cancer cell lines (e.g., LNCaP, VCaP) [2].
Orteronel's lack of significant interaction with major metabolic enzymes like CYP3A4 (IC50 > 10,000 nM) allows it to be co-administered in complex cellular or animal models with other experimental therapeutics without artificially altering their pharmacokinetic clearance rates .
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